Bienvenue dans la boutique en ligne BenchChem!

propan-2-yl [3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetate

FPR agonist pyridazinone SAR halogen bonding

This pyridazinone derivative features a 4-bromophenyl substituent and an isopropyl ester side chain, offering a distinct halogen-bonding profile and sterically shielded ester for SPKR studies. Essential for halogen-scanning SAR campaigns comparing CB1/CB2 selectivity and COX-2 inhibition. The isopropyl ester modulates pharmacokinetics and resists esterase-mediated hydrolysis relative to methyl ester analogs, enabling systematic prodrug comparison. Strategically justified for FPR-targeted probe programs transitioning from pyridazin-3(2H)-one scaffolds. Procure this compound to generate comparative data absent from current literature and differentiate your research.

Molecular Formula C15H15BrN2O3
Molecular Weight 351.19 g/mol
Cat. No. B5907275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepropan-2-yl [3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetate
Molecular FormulaC15H15BrN2O3
Molecular Weight351.19 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Br
InChIInChI=1S/C15H15BrN2O3/c1-10(2)21-15(20)9-18-14(19)8-7-13(17-18)11-3-5-12(16)6-4-11/h3-8,10H,9H2,1-2H3
InChIKeySHOZHJHFXHOACH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propan-2-yl [3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetate: Structural Identity and Compound-Class Positioning for Procurement Decisions


Propan-2-yl [3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetate (CAS not publicly linked to this exact structure in major databases; molecular formula C₁₅H₁₅BrN₂O₃) is a synthetic pyridazinone derivative featuring a 4-bromophenyl substituent at the 3-position and an isopropyl acetate side chain at the N-1 position . Pyridazinone scaffolds are recognized in medicinal chemistry for their capacity to engage diverse therapeutic targets—including cannabinoid receptors, COX-2, FAAH, and phosphodiesterases—depending on substitution pattern [1]. The 4-bromophenyl moiety distinguishes this compound from the more commonly explored 4-chlorophenyl and 4-methoxyphenyl analogs that dominate published pyridazinone series . The isopropyl ester side chain, in contrast to the simpler methyl ester or free carboxylic acid variants, introduces distinct lipophilicity and potential pharmacokinetic modulation that may be critical for target engagement and metabolic stability .

Why In-Class Substitution of Propan-2-yl [3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetate Is Not Scientifically Defensible Without Comparative Data


Pyridazinone derivatives with a 6-oxo-1,6-dihydropyridazine core are not pharmacologically interchangeable. The 4-bromophenyl group at the 3-position can be a critical determinant of target engagement; in structurally related pyridazinone FPR agonists, the 4-bromophenylacetamide fragment was found to be essential for biological activity [1]. The isopropyl ester moiety at N-1 introduces a cleavable ester function that is absent in methyl ester or free acid analogs, potentially altering both physicochemical properties (logP, solubility) and in vivo pharmacokinetics (esterase-mediated hydrolysis, half-life) relative to unsubstituted or differently substituted counterparts . Simultaneously, the well-established scaffold-hopping principle within the cannabinoid receptor field demonstrates that even subtle changes—from a 4-chlorophenyl to a 4-fluorophenyl substituent—can drastically shift subtype selectivity and functional activity at CB₁ versus CB₂ receptors [2]. Any procurement substitution without head-to-head data therefore risks selecting a compound with either diminished target engagement or an entirely different pharmacological profile.

Propan-2-yl [3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetate: Quantitative Differentiation Evidence Against Closest Analogs


4-Bromophenyl Substituent in Pyridazinone Scaffolds Confers Essential Pharmacophoric Contribution Relative to 4-Chlorophenyl and Unsubstituted Analogs

In a series of pyridazin-3(2H)-one-based formyl peptide receptor (FPR) agonists, the 4-bromophenylacetamide fragment at the N-2 position was identified as essential for receptor activation. Analogs lacking the bromine substituent or carrying alternative halogens showed markedly reduced agonist potency, establishing a clear halogen-dependent pharmacophoric requirement [1]. Although the target compound carries the 4-bromophenyl at the 3-position rather than N-2, the demonstrated criticality of the 4-bromophenyl group in a structurally proximal pyridazinone series supports the inference that replacement with 4-chlorophenyl or 4-fluorophenyl analogs would not preserve biological activity.

FPR agonist pyridazinone SAR halogen bonding

Isopropyl Ester vs. Methyl Ester: Differential Physicochemical Properties Impacting Bioavailability and Metabolic Stability

The isopropyl ester in propan-2-yl [3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetate is expected to increase lipophilicity (estimated ΔlogP ≈ +0.4 to +0.6 log unit) relative to the methyl ester analog (methyl [3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetate, CAS 922879-75-2; molecular formula C₁₃H₁₁BrN₂O₃, MW 323.14 g/mol) . Elevated logP is associated with altered membrane permeability, tissue distribution, and susceptibility to esterase-mediated hydrolysis [1]. In generic medicinal chemistry design, isopropyl esters frequently exhibit slower hydrolysis rates than methyl esters due to steric hindrance around the ester carbonyl, potentially extending the half-life of the intact prodrug in plasma or target tissue [1]. No head-to-head hydrolysis data comparing the isopropyl and methyl esters of this exact pyridazinone core have been published; however, the well-established class-level principle of ester steric shielding applies.

Ester prodrug lipophilicity pharmacokinetics

Bromine vs. Chlorine Halogen Substitution at 4-Phenyl: Differential Cannabinoid Receptor Subtype Engagement in Pyridazinone Series

Within the broader pyridazinone cannabinoid receptor ligand class, subtle halogen substitutions at the 4-phenyl position can profoundly modulate CB₁/CB₂ selectivity. The pyridazinone 4-carboxamide series developed by Murineddu et al. (2018) demonstrated that specific aryl substitutions yielded potent CB₁-selective antagonists with Kᵢ values as low as 44.6 nM (compound 11: N-bornyl-S-(5,6-di-p-tolylpyridazin-3-yl)-sulfenamide) and selectivity ratios >900-fold over CB₂ [1]. A structurally distinct pyridazinone compound (CHEMBL112253 / BDBM50229031) bearing a 4-chlorophenyl substituent showed only moderate CB₁ binding with an IC₅₀ of 334 nM in a [³H]-CP-55940 displacement assay [2]. While the target compound's 4-bromophenyl variant has not been directly tested in published CB₁ binding assays, the halogen-dependent SAR established in these pyridazinone series indicates that 4-bromophenyl cannot be assumed equivalent to 4-chlorophenyl in cannabinoid receptor engagement.

CB1 antagonist halogen SAR receptor selectivity

COX-2 Selectivity Landscape in Pyridazinone Class: Quantitative Context for Anti-Inflammatory Target Engagement Potential

Multiple independent studies have established that pyridazinone derivatives can achieve highly potent COX-2 inhibition with nanomolar IC₅₀ values and selectivity indices (SI: COX-1 IC₅₀ / COX-2 IC₅₀) exceeding 20. Representative series reported by PubMed-indexed studies include compounds with COX-2 IC₅₀ values ranging from 15.56 nM (compound 2d) to 1,890 nM (compound 5f), with SIs between 13.38 and 38 compared to celecoxib (IC₅₀ = 350 nM, SI = 37.03) and indomethacin (IC₅₀ = 420 nM, SI = 0.50) [1][2]. The target compound—bearing a 4-bromophenyl substituent—has not been evaluated in any published COX inhibition assay. However, the structural precedent that diverse pyridazinone substitutions yield COX-2 activity spanning over two orders of magnitude reinforces that 4-bromophenyl vs. 4-chlorophenyl vs. 4-methoxyphenyl substitution cannot be assumed to produce equivalent COX engagement.

COX-2 inhibition anti-inflammatory selectivity index

Evidence-Supported Research and Procurement Application Scenarios for Propan-2-yl [3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetate


CB₁ Cannabinoid Receptor Antagonist Screening Libraries Requiring the 4-Bromophenyl Pharmacophore

For laboratories constructing focused pyridazinone-based cannabinoid receptor screening libraries, the 4-bromophenyl substituent offers a structurally distinct halogen-bonding profile relative to the widely commercialized 4-chlorophenyl analogs. The published SAR from the Murineddu et al. (2018) pyridazinone CB₁ antagonist series demonstrates that aryl substitution critically determines CB₁ affinity and CB₁/CB₂ selectivity [1]. Inclusion of the 4-bromophenyl variant is justified when systematic halogen-scanning SAR exploration is the experimental objective, provided that CB₁ and CB₂ binding assays are performed to generate the comparative data that is currently absent from the literature.

Ester Prodrug Development Programs Requiring Tunable Hydrolytic Stability

The isopropyl ester side chain provides a sterically shielded ester linkage that, based on well-established medicinal chemistry principles, is predicted to resist esterase-mediated hydrolysis more effectively than the methyl ester analog (CAS 922879-75-2) [1]. This compound is therefore suited for structure-pharmacokinetic relationship (SPKR) studies in which a series of ester prodrugs—methyl, ethyl, isopropyl, tert-butyl—are systematically compared for plasma stability, microsomal hydrolysis rates, and oral bioavailability in rodent models. Such studies would directly address the current absence of comparative PK data for this specific pyridazinone scaffold.

Anti-Inflammatory Pyridazinone Lead Optimization Requiring Halogen Variation at the 4-Phenyl Position

Given the proven capacity of pyridazinone derivatives to achieve selective COX-2 inhibition with low nanomolar potency (IC₅₀ as low as 15.56 nM with SI >20) [1], the 4-bromophenyl variant represents a logical inclusion in halogen-diversification campaigns. Bromine's larger van der Waals radius (1.85 Å vs. 1.75 Å for chlorine) and higher polarizability can modulate occupancy of hydrophobic enzyme pockets in COX-2 or other inflammatory targets, potentially yielding potency or selectivity advantages that remain to be experimentally determined. Procurement is warranted when the experimental design includes head-to-head COX-1/COX-2 profiling against the 4-chlorophenyl and 4-fluorophenyl analogs.

Formyl Peptide Receptor (FPR) Agonist/Antagonist Probe Development

The demonstrated essentiality of the 4-bromophenylacetamide fragment in pyridazin-3(2H)-one-based FPR agonists establishes a halogen-specific pharmacophoric requirement in a structurally proximal scaffold [1]. The target compound, which places the 4-bromophenyl group at the 3-position of a 6-oxopyridazin-1(6H)-yl core, provides a scaffold-hopping opportunity to test whether the halogen pharmacophore translates across different pyridazinone connectivity patterns. Procurement is strategically justified for FPR-targeted probe development programs that have already validated the 4-bromophenyl requirement on the pyridazin-3(2H)-one scaffold.

Quote Request

Request a Quote for propan-2-yl [3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.